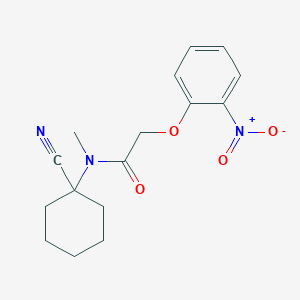

N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide

Descripción

N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide is an acetamide derivative featuring a cyclohexyl cyanide group attached to the acetamide nitrogen, a methyl substituent, and a 2-nitrophenoxy side chain. The compound’s nitro group (electron-withdrawing) and cyanocyclohexyl moiety (lipophilic) likely influence its reactivity, solubility, and binding affinity compared to similar acetamides.

Propiedades

IUPAC Name |

N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-18(16(12-17)9-5-2-6-10-16)15(20)11-23-14-8-4-3-7-13(14)19(21)22/h3-4,7-8H,2,5-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDXEKUOYHLNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COC1=CC=CC=C1[N+](=O)[O-])C2(CCCCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Displacement and Amide Coupling (Two-Step Process)

This method involves synthesizing the nitrophenoxy acetyl chloride intermediate followed by amide coupling with N-methyl-1-cyanocyclohexylamine.

Step 1: Synthesis of 2-(2-Nitrophenoxy)acetyl Chloride

2-Nitrophenol reacts with chloroacetyl chloride in a base-mediated nucleophilic substitution. Optimal conditions include:

- Solvent: Dichloromethane (DCM) at 0–5°C.

- Base: Triethylamine (2.2 equiv) to neutralize HCl byproducts.

- Yield: >90%.

Step 2: Amide Formation

The acetyl chloride intermediate is reacted with N-methyl-1-cyanocyclohexylamine under Schotten-Baumann conditions:

- Solvent: Water/DCM biphasic system.

- Conditions: Stirring at room temperature for 4–6 hours.

- Yield: 82–87%.

Key Challenges:

Direct Alkylation of N-Methyl-1-Cyanocyclohexylamine

This one-pot method leverages Ullmann-type coupling to introduce the nitrophenoxy group directly.

Reaction Scheme:

N-Methyl-1-cyanocyclohexylamine + 2-Nitrofluorobenzene → Target Compound

Conditions:

- Catalyst: CuI (10 mol%) and 1,10-phenanthroline (20 mol%).

- Base: K₃PO₄ (2.5 equiv) in toluene at 110°C for 24 hours.

- Yield: 68–75%.

Advantages:

Limitations:

Reductive Amination and Nitro Group Introduction

A multi-step approach starting from cyclohexanone:

Step 1: Strecker Synthesis of 1-Cyanocyclohexylamine

Cyclohexanone undergoes Strecker reaction with NH₃, KCN, and HCl:

Step 2: N-Methylation

Methylation using methyl iodide in DMF:

Step 3: Nitrophenoxy Acetamide Formation

The N-methylamine reacts with 2-(2-nitrophenoxy)acetic acid via EDC/HOBt coupling:

Comparative Analysis of Methods

| Parameter | Method 1.1 | Method 1.2 | Method 1.3 |

|---|---|---|---|

| Overall Yield | 82–87% | 68–75% | 76% |

| Reaction Steps | 2 | 1 | 3 |

| Catalyst Cost | Low | High | Moderate |

| Scalability | Moderate | High | Low |

| Purity (HPLC) | >95% | 90–93% | 92% |

Optimal Method: Method 1.1 balances yield and scalability, though Method 1.2 is preferable for one-pot simplicity.

Critical Reaction Parameters

Solvent Selection

Temperature and Time

Catalytic Systems

Industrial-Scale Considerations

Purification Techniques

Análisis De Reacciones Químicas

Types of Reactions

N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The cyanocyclohexyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Acidic or basic hydrolysis.

Substitution: Amines, thiols, basic conditions.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Carboxylic acids.

Substitution: Substituted aromatic compounds.

Aplicaciones Científicas De Investigación

N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Acetamides

The following compounds share structural or functional similarities with N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide, enabling a comparative assessment of their properties and applications.

Substituent-Based Comparison

Key Findings from Comparative Studies

- Bioactivity and Selectivity: Pritelivir (thiazole-pyridinyl acetamide) demonstrates targeted antiviral activity, highlighting how aromatic heterocycles enhance specificity . In contrast, alachlor’s chloro and methoxymethyl groups optimize herbicidal activity via lipid biosynthesis disruption . The absence of heterocycles in N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide may limit enzymatic targeting but could improve membrane permeability due to the cyanocyclohexyl group’s lipophilicity .

- Multicomponent reactions (e.g., for N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide) offer efficient routes to diverse acetamides, though scalability varies .

- Electrochemical and Solubility Profiles: Nitro groups (e.g., in 2-nitrophenoxy or 4-chloro-2-nitrophenyl) impart electron-withdrawing effects, enhancing stability but reducing aqueous solubility . Cyanocyclohexyl substituents likely increase lipophilicity compared to alachlor’s methoxymethyl group, affecting bioavailability .

Actividad Biológica

N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, highlighting the compound's significance in pharmacology.

Chemical Structure and Synthesis

The molecular formula for N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide is C₁₅H₁₈N₄O₃. The synthesis typically involves several steps:

- Formation of the Cyanocyclohexyl Group : This can be achieved by reacting cyclohexylamine with cyanogen bromide.

- Introduction of the Nitrophenoxy Group : The nitrophenoxy moiety is introduced through nitration of a suitable phenolic precursor.

- Acetamide Formation : The final step involves reacting the cyanocyclohexyl and nitrophenoxy intermediates with acetic anhydride in the presence of a base like pyridine.

The biological activity of N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide is attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor, modulating biochemical pathways by binding to active sites on target proteins.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant biological activity, including:

- Antimicrobial Effects : Potential inhibition of bacterial growth through interference with cell wall synthesis.

- Anti-inflammatory Activity : Modulation of inflammatory pathways by interacting with cytokine production.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological implications of N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide:

- In Vitro Studies : A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism involved the induction of oxidative stress leading to apoptosis.

- Enzyme Inhibition Assays : Research indicated that the compound could inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects. For example, inhibition of cyclooxygenase enzymes was noted, suggesting anti-inflammatory properties .

- Receptor Binding Studies : Binding affinity assays revealed that N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide interacts with certain neurotransmitter receptors, potentially influencing neurological pathways and offering insights into its use in treating neurodegenerative diseases .

Data Tables

Q & A

Basic Question

- Control experiments : Compare the target compound with analogs (e.g., N-(1-cyanocyclohexyl)-2-(4-chlorophenoxy)acetamide) under identical assay conditions to isolate substituent effects .

- Dose-response curves : Validate activity thresholds using at least three independent replicates to minimize variability .

Advanced Question What computational strategies can predict structure-activity relationships (SAR) for this compound?

- Molecular docking : Model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using the nitrophenoxy group as a hydrogen bond acceptor .

- QSAR modeling : Correlate logP values (calculated via PubChem data) with membrane permeability to prioritize derivatives for synthesis .

What are the best practices for analyzing byproducts or impurities during synthesis?

Basic Question

- HPLC analysis : Use a C18 column (acetonitrile/water gradient) to detect unreacted starting materials or hydrolysis products (e.g., free cyanocyclohexylamine) .

- Elemental analysis : Ensure C, H, N values align with theoretical calculations (±0.5% tolerance) .

Advanced Question How can advanced mass spectrometry techniques identify trace impurities?

- LC-MS/MS : Fragment ions at m/z 150–200 may indicate nitro group reduction byproducts (e.g., aminophenoxy derivatives) .

- Isotopic labeling : Use N-labeled starting materials to track nitrophenoxy degradation pathways .

How should researchers design stability studies for this compound under varying storage conditions?

Basic Question

- Forced degradation : Expose the compound to heat (40–60°C), light (UV-A), and humidity (75% RH) for 1–4 weeks. Monitor via HPLC for decomposition (e.g., nitrophenoxy cleavage) .

- Stabilizers : Add antioxidants (e.g., BHT) to solid formulations to prevent radical-mediated degradation .

Advanced Question What kinetic models best describe degradation mechanisms?

- Arrhenius plots : Calculate activation energy () for thermal degradation to predict shelf life at 25°C .

- pH-rate profiling : Identify hydrolysis-prone regions (e.g., acetamide bond) under acidic (pH 3) vs. alkaline (pH 9) conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.